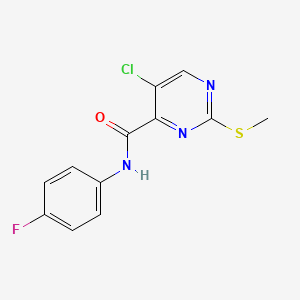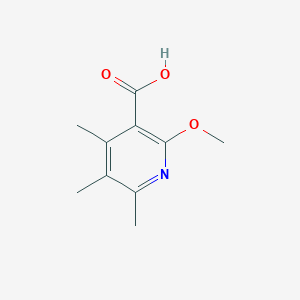![molecular formula C15H15N5O3S B2383458 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 894067-63-1](/img/structure/B2383458.png)
2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone” is a research compound1. Its molecular formula is C20H19N5O3S and its molecular weight is 409.461.
Synthesis Analysis
The synthesis pathway for this compound involves the synthesis of intermediate compounds followed by their coupling to form the final product1. The starting materials include 2-methoxyphenethylamine, 2-bromoacetic acid, furan-2-carboxylic acid, thiourea, hydrazine hydrate, sodium hydroxide, potassium carbonate, acetic anhydride, triethylamine, N,N-dimethylformamide, chloroacetyl chloride, sodium azide, copper (I) iodide, sodium ascorbate, and pyridine1.
Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds bearing structural motifs similar to 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone have been explored for their antioxidant and anticancer activities. Novel derivatives have shown promising results in scavenging free radicals and exhibiting cytotoxicity against various cancer cell lines, including glioblastoma and triple-negative breast cancer. This suggests potential therapeutic applications in oncology (Tumosienė et al., 2020).
Hypotension and Heart Rate Activity
Research on triazolo- and tetrazolopyridazine derivatives, which share structural features with the compound , has demonstrated their effectiveness in lowering blood pressure without affecting heart rate in animal models. These findings indicate potential applications in cardiovascular therapy (Katrusiak et al., 2001).
Antimicrobial Activities
Azole derivatives, including those structurally related to 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone, have been synthesized and shown to possess antimicrobial activities. This suggests their potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Structure and Chemical Analysis
Studies have also focused on the synthesis and structural analysis of compounds with similar frameworks, providing insights into their chemical properties and potential applications in medicinal chemistry and pharmaceutical development (Sallam et al., 2021).
HIV and Kinesin Inhibitors
Research into triazolothiadiazole and triazolothiadiazine derivatives has highlighted their potential as inhibitors of HIV and kinesin Eg5, demonstrating the broad therapeutic potential of compounds within this chemical class (Khan et al., 2014).
Future Directions
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, you may want to consult a specialist in this field.
properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c21-14(19-5-8-22-9-6-19)10-24-15-17-16-13-4-3-11(18-20(13)15)12-2-1-7-23-12/h1-4,7H,5-6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJZAHCRAPVDAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

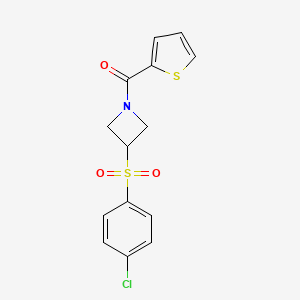
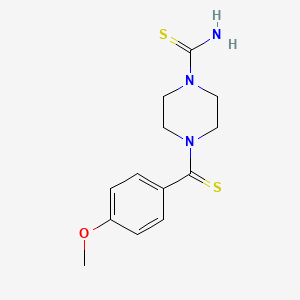
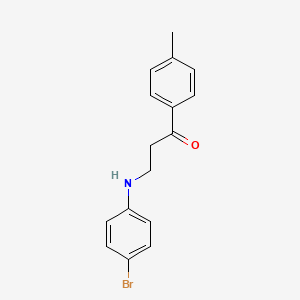
![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)
![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)
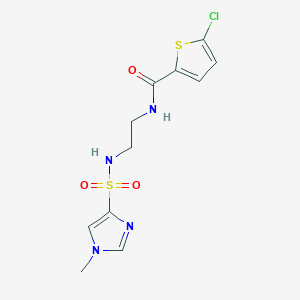
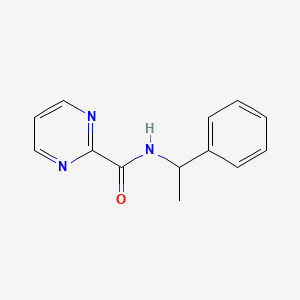
![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)

![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)
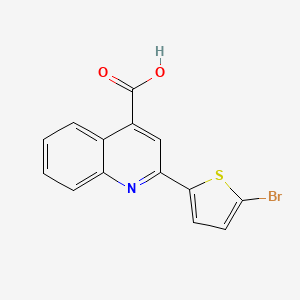
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)
